N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyrazine-2-carboxamide
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Overview
Description
“N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyrazine-2-carboxamide” is an organic compound that features a pyrazine ring substituted with furan and thiophene groups. Compounds with such heterocyclic structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyrazine-2-carboxamide” typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of furan and thiophene groups: These groups can be introduced via nucleophilic substitution reactions using furan-2-ylmethyl and thiophen-3-ylmethyl halides.
Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction with pyrazine-2-carboxylic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions could target the pyrazine ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) could be used.
Substitution: Reagents like alkyl halides or acyl chlorides could be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, “N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyrazine-2-carboxamide” could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyrazine-2-carboxamide” would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)pyrazine-2-carboxamide
- N-(furan-3-ylmethyl)-N-(thiophen-3-ylmethyl)pyrazine-2-carboxamide
- N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyrazine-3-carboxamide
Uniqueness
The uniqueness of “N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyrazine-2-carboxamide” lies in its specific substitution pattern, which could confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-15(14-8-16-4-5-17-14)18(9-12-3-7-21-11-12)10-13-2-1-6-20-13/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAVURQEMNUMGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CSC=C2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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